N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule featuring a central imidazole ring substituted with a 3-methoxyphenyl group at the 1-position and a thioacetamide moiety at the 2-position. The acetamide chain is further functionalized with a 4-ethoxyphenyl group, contributing to its unique physicochemical and pharmacological profile.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-17-9-7-15(8-10-17)22-19(24)14-27-20-21-11-12-23(20)16-5-4-6-18(13-16)25-2/h4-13H,3,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGLCBPFQTWLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.48 g/mol. The compound features an imidazole ring and phenyl groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving aldehydes and amines.
- Thioacetylation : The introduction of the thio group is accomplished via nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide functional group is introduced at the final stage to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, thereby modulating various biological processes.
- Receptor Binding : It has the potential to bind to specific receptors, influencing cellular responses and potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Several studies have explored the anticancer potential of imidazole derivatives. For example, compounds related to this compound have demonstrated cytotoxic effects against cancer cell lines such as HT-29 and TK-10 . These findings highlight the compound's potential as a lead for developing new anticancer agents.
Study 1: Anticancer Activity
In a study published in Science.gov, researchers synthesized several imidazole derivatives and evaluated their anticancer activity against human cancer cell lines. Among these, one derivative exhibited an IC50 value of 10 µM against HT-29 cells, indicating strong cytotoxicity . This suggests that this compound may possess similar properties.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazole and imidazole derivatives. It was found that compounds with structural similarities to this compound showed significant activity against Gram-positive bacteria, reinforcing the idea that this class of compounds could be developed for therapeutic use .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazole-thioacetamide derivatives, which are frequently explored for their pharmacological properties. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues and Their Activities
Structure-Activity Relationship (SAR) Insights
- Aryl Substituents: Electron-donating groups (e.g., 3-methoxy, 4-ethoxy) may enhance solubility and membrane permeability compared to electron-withdrawing groups (e.g., 4-bromo in Compound 21 ). However, bulkier groups like ethoxy could reduce metabolic stability.
Heterocyclic Modifications :
Acetamide Linkage :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
